molecular formula C13H21NO B12974712 1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-amine

1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B12974712
M. Wt: 207.31 g/mol
InChI Key: MPNOQMDIFKNTII-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-amine is an organic compound that belongs to the class of amines It features a phenyl ring substituted with an ethoxy group at the para position and a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethoxybenzylamine with 2,2-dimethylpropanal in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine
  • 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine
  • 1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine

Uniqueness

1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance its solubility in organic solvents and affect its interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H21NO/c1-5-15-11-8-6-10(7-9-11)12(14)13(2,3)4/h6-9,12H,5,14H2,1-4H3

InChI Key

MPNOQMDIFKNTII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(C)(C)C)N

Origin of Product

United States

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